N-butyl-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with an 8-methyl group and a 4-oxo moiety. Its molecular weight (~414.38 g/mol, inferred from ) positions it within the range of drug-like small molecules .
Properties
IUPAC Name |
N-butyl-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-4-7-18-14(22)9-21-10-19-15-12-8-11(2)5-6-13(12)20-16(15)17(21)23/h5-6,8,10,20H,3-4,7,9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWDBJMMCOUHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve a cost-effective and efficient production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound is part of a broader class of pyrimidine and indole derivatives that exhibit significant anticancer properties. Research indicates that compounds with similar structural features have shown promising results against various cancer cell lines:
- Mechanism of Action : The compound may function through multiple pathways, including the inhibition of specific enzymes involved in cancer progression and the induction of apoptosis in malignant cells.
- Case Studies :
- A study demonstrated that related pyrimidine derivatives exhibited cytotoxic effects on human breast cancer cells (MCF7) and other cancer types, suggesting potential for N-butyl-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide to be explored further in this context .
- Another investigation into similar compounds found them effective against murine leukemic cancer cells and human gastric cancer cell lines .
Synthetic Utility
2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Key steps include:
- Starting Materials : The synthesis often begins with simpler precursors that undergo various modifications.
- Reaction Conditions : Specific conditions such as temperature and solvent choice are crucial for achieving the desired product.
- Characterization : Post-synthesis, the compound is characterized using techniques like NMR and mass spectrometry to confirm its structure.
Pharmacological Insights
3.1 Biological Activities
Research has highlighted several biological activities associated with compounds similar to this compound:
- Anti-inflammatory Properties : Compounds within this chemical class have been reported to exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis .
Comparative Analysis of Related Compounds
To understand the potential of this compound further, a comparative analysis with structurally related compounds can be beneficial.
Mechanism of Action
The mechanism of action of N-butyl-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationship (SAR) : The n-butyl group in the target compound offers a compromise between lipophilicity and steric hindrance, contrasting with bulkier (tert-butyl) or polar (sulfonyl) substituents .
- Therapeutic Potential: Pyrimidoindole derivatives are frequently explored as TLR4 ligands () or enzyme inhibitors, with substituents like trifluoromethyl () improving target engagement.
- Synthetic Strategies : HATU-mediated coupling () and NaH/amide activation () are reliable for introducing diverse side chains.
Biological Activity
N-butyl-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a synthetic compound that falls within the class of pyrimidine and indole derivatives. These compounds are known for their diverse biological activities, making them subjects of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 286.33 g/mol. The compound features a complex structure that includes both pyrimidine and indole moieties, which contribute to its unique reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 286.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole have shown efficacy against various Gram-positive and Gram-negative bacteria.
In a study evaluating the antimicrobial activity of related compounds, several exhibited minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin. The most potent derivatives were effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that similar pyrimidine-indole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance:
- Cytotoxicity : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines with IC values in the micromolar range (less than 10 μM) .
- Mechanism of Action : The mechanism often involves apoptosis induction and inhibition of cell cycle progression .
Anti-inflammatory Activity
Compounds with structures similar to this compound have been evaluated for anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Antimicrobial Efficacy : A study reported the synthesis and evaluation of indole derivatives that demonstrated superior antibacterial activity compared to traditional antibiotics against multiple bacterial strains .
- Cytotoxic Effects on Cancer Cells : Another investigation revealed that specific pyrimidine-indole derivatives significantly inhibited the growth of A549 lung cancer cells while showing selective toxicity towards rapidly dividing cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
